
1-Aminocyclohexyl hydroperoxide
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Description
1-Aminocyclohexyl hydroperoxide (ACHP) is an organohydroperoxide characterized by a cyclohexane backbone substituted with an amine (-NH₂) group and a hydroperoxide (-OOH) group. Hydroperoxides are known for their roles in oxidation reactions, radical-mediated processes, and biological oxidative stress pathways. ACHP’s amino group may enhance its solubility in polar solvents and influence its stability or catalytic behavior compared to non-aminated analogs. Potential applications include organic synthesis (e.g., oxidation of active methylene/methyl groups) and biomedical research (e.g., reactive oxygen species (ROS) generation), though explicit data on ACHP requires extrapolation from structurally related compounds .
Comparison with Similar Compounds
tert-Butyl Hydroperoxide (t-BuOOH)
- Structure : (CH₃)₃COOH.
- Reactivity : Widely used as an oxidizing agent in organic synthesis. demonstrates its efficacy in oxidizing active methyl groups of N-heteroaromatic compounds when combined with SeO₂, yielding aldehydes or carboxylic acids in moderate to good yields.
- Stability : Less prone to spontaneous decomposition than H₂O₂ due to steric hindrance from the tert-butyl group.
- Applications : Industrial oxidations, polymerization initiator.
Cumene Hydroperoxide (CHP)
- Structure : C₆H₅C(CH₃)₂OOH.
- Reactivity : Generates ROS (e.g., in , CHP and H₂O₂ pre-treatment protected against chemotherapy-induced alopecia in rats).
- Stability : Sensitive to heat and light, requiring careful storage .
- Applications: Production of phenol and acetone via the Hock rearrangement; ROS studies in dermatology .
Hydrogen Peroxide (H₂O₂)
- Structure : H₂O₂.
- Reactivity: Endogenously produced ROS with broad oxidative applications. highlights its equivalence to CHP in protecting hair follicles, though it is less stable and more prone to rapid decomposition.
- Applications : Disinfectant, bleaching agent, and low-cost oxidant in laboratories.
2-Hydroperoxy-1,3-Dicarbonyl Compounds
- Structure : 1,3-dicarbonyl backbone with a hydroperoxide group.
- Reactivity : Mn(III)-catalyzed autoxidation forms hydroperoxide intermediates, which can degrade to hydroxylated products under specific conditions ().
- Stability : Sensitive to transition metal catalysts (e.g., Mn(OAc)₃ converts hydroperoxides to alcohols at 23°C) .
Data Table: Key Properties of Hydroperoxides
Research Findings and Mechanistic Insights
- Oxidation Efficiency : t-BuOOH outperforms H₂O₂ in controlled oxidations due to slower decomposition, as shown in ’s SeO₂-mediated reactions .
- Catalytic Conversion : Mn(III) catalysts convert hydroperoxides (e.g., pyrazolidinedione derivatives) to alcohols at ambient temperatures, suggesting ACHP could undergo similar metal-mediated transformations .
- Environmental Impact : Hydroperoxides like C97OOH and C98OOH contribute significantly to aerosol-phase organic compounds, highlighting environmental persistence (). ACHP’s volatility and atmospheric behavior remain unexplored but could align with ELVOC dynamics () .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-hydroperoxycyclohexan-1-amine |
InChI |
InChI=1S/C6H13NO2/c7-6(9-8)4-2-1-3-5-6/h8H,1-5,7H2 |
InChI Key |
FQGKEACLTMRPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N)OO |
Origin of Product |
United States |
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